Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Description

Molecular Framework and Functional Group Composition

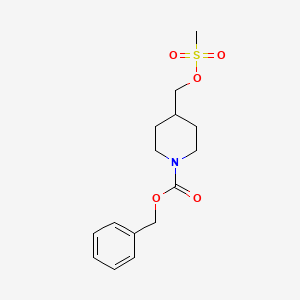

The molecular architecture of this compound encompasses three primary structural domains that collectively define its chemical behavior. The central piperidine ring serves as the foundational scaffold, bearing two distinct substituents that significantly influence the overall molecular geometry and properties. The compound features a benzyloxycarbonyl protecting group attached to the nitrogen atom of the piperidine ring, creating a carbamate linkage that stabilizes the nitrogen center and modifies its electronic characteristics.

The methylsulfonyloxymethyl substituent positioned at the 4-carbon of the piperidine ring introduces additional complexity through its sulfonate ester functionality. This substituent consists of a methylene bridge connecting the piperidine ring to a methylsulfonyloxy group, creating a flexible tether that allows for conformational variability while maintaining specific electronic interactions. The presence of this electron-withdrawing sulfonate group significantly alters the electronic distribution within the piperidine ring system compared to unsubstituted analogs.

The International Union of Pure and Applied Chemistry name for this compound, benzyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate, reflects the systematic nomenclature that accounts for both the protecting group and the complex substituent pattern. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CS(=O)(=O)OCC1CCN(CC1)C(=O)OCC2=CC=CC=C2, which illustrates the connectivity between the various functional groups and the piperidine core.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H21NO5S | |

| Molecular Weight | 327.4 g/mol | |

| Chemical Abstracts Service Registry Number | 159275-16-8 | |

| InChI Key | IEWBROJCHGYFSK-UHFFFAOYSA-N |

Conformational Dynamics of the Piperidine Ring System

The conformational behavior of the piperidine ring in this compound is governed by the interplay between steric interactions, electronic effects, and the inherent flexibility of the six-membered heterocycle. Piperidine rings typically adopt chair conformations similar to cyclohexane, but with distinguishable axial and equatorial orientations for the nitrogen-hydrogen bond. In this compound, the nitrogen atom bears a benzyloxycarbonyl substituent, which eliminates the nitrogen-hydrogen bond and introduces different conformational considerations.

The presence of the methylsulfonyloxymethyl substituent at the 4-position creates additional conformational constraints and preferences. Research on piperidine conformational analysis demonstrates that 4-substituted piperidines exhibit conformational free energies that closely parallel those of analogous cyclohexanes, with the relative conformer energies being almost identical to cyclohexane derivatives. The methyl and bulky substituents generally show no significant change in coupling constants upon protonation, implying minimal alteration in conformer energies under various conditions.

The conformational dynamics are further influenced by the electron-withdrawing nature of both the carbamate and sulfonate functionalities. Studies on conformationally restricted piperidine nucleosides reveal that piperidine rings can adopt specific conformations to relieve steric strain, particularly 1,3-diaxial interactions involving substituents and hydrogen atoms. In the case of this compound, the flexible methylene linker of the methylsulfonyloxymethyl group allows for conformational adjustments that minimize unfavorable interactions while maintaining optimal electronic stabilization.

The hybridization state of carbon atoms adjacent to the piperidine nitrogen significantly affects ring conformation preferences. Research indicates that carbon atoms in the sp3 hybridization state favor chair conformations, while sp2 hybridized carbons can distort the ring toward half-chair conformations. In this compound, the carbamate carbon maintains sp2 character due to resonance with the carbonyl group, which may influence the overall ring conformation and dynamics.

Electronic Effects of the Methylsulfonyloxy Substituent

The methylsulfonyloxy functional group exerts profound electronic effects on the piperidine ring system through both inductive and resonance mechanisms. Methanesulfonic acid derivatives are characterized by strong electron-withdrawing properties, with methanesulfonic acid itself exhibiting a pKa of -2.6, demonstrating the powerful acidic nature of the sulfonate group. The methylsulfonyloxy substituent in this compound creates a sulfonate ester linkage that maintains much of this electron-withdrawing character while providing stability through the ester bond.

The electronic stabilization of the sulfonate group occurs through multiple resonance structures that delocalize negative charge density across the sulfur-oxygen bonds. Research indicates that methanesulfonate ions are stabilized by resonance involving three distinct structures, with the sulfur atom's higher electronegativity compared to carbon contributing to this stabilization. In this compound, this electronic effect extends through the methylene bridge to influence the electron density distribution in the piperidine ring.

The introduction of electron-withdrawing groups to sulfonate moieties has been demonstrated to effectively improve acid generation efficiency in related chemical systems. This electronic effect manifests through the stabilization of conjugate bases and the facilitation of bond dissociation processes. The methylsulfonyloxy group in this compound likely exhibits similar electronic behavior, creating a region of reduced electron density that affects the overall reactivity profile of the molecule.

The electronic effects also extend to the conformational preferences of the molecule, as electron-withdrawing substituents can stabilize specific conformational arrangements through favorable electrostatic interactions. The combination of the electron-withdrawing carbamate and sulfonate functionalities creates a complex electronic environment that influences both the static structure and dynamic behavior of the piperidine ring system.

| Electronic Parameter | Characteristic | Reference |

|---|---|---|

| Sulfonate pKa | -2.6 | |

| Resonance Structures | Three stabilizing forms | |

| Electronic Effect | Strong electron-withdrawing | |

| Bond Character | Sulfonate ester stability |

Comparative Analysis with Related Piperidine Carboxylate Derivatives

The structural and electronic properties of this compound can be effectively understood through comparison with closely related piperidine carboxylate derivatives. Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, which lacks the methylene linker between the piperidine ring and the sulfonate group, provides a direct structural analog for comparative analysis. This related compound has a molecular formula of C14H19NO5S and molecular weight of 313.37 grams per mole, representing a difference of one methylene unit compared to the target compound.

The presence of the additional methylene group in this compound introduces conformational flexibility that distinguishes it from the directly substituted analog. Research on related piperidine derivatives demonstrates that methylene spacers can significantly affect biological activity and conformational behavior. The flexible tether allows for greater conformational freedom while maintaining the electronic influence of the sulfonate group, potentially leading to different interaction profiles and stability characteristics.

Comparative studies of various benzyl piperidine carboxylate derivatives reveal that substituent patterns significantly influence both chemical and biological properties. For example, benzyl piperidine-1-carboxylate, the unsubstituted parent compound, has a molecular formula of C13H17NO2 and molecular weight of 219.28 grams per mole. The addition of the methylsulfonyloxymethyl group represents a substantial structural modification that introduces multiple new functional groups and significantly increases molecular complexity.

The conformational analysis of related compounds shows that 4-substituted piperidines generally maintain chair conformations similar to their cyclohexane analogs, but with specific modifications based on the electronic nature of the substituents. The methylsulfonyloxymethyl group represents a particularly complex substituent that combines steric bulk with strong electronic effects, creating a unique conformational landscape compared to simpler alkyl or aryl substituents commonly found in related derivatives.

Properties

IUPAC Name |

benzyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-22(18,19)21-12-14-7-9-16(10-8-14)15(17)20-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWBROJCHGYFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651697 | |

| Record name | Benzyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159275-16-8 | |

| Record name | Benzyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via Piperidine Core Formation

The most widely reported method for synthesizing Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate begins with constructing the piperidine ring. Cyclization reactions using primary amines and dihalides under controlled temperatures (typically 80–100°C) yield the piperidine backbone . For example, tert-butyl 4-azidopiperidine-1-carboxylate is synthesized via cyclization of propargyl alcohol with a piperidine derivative in dimethylformamide (DMF) . Subsequent sulfonylation introduces the methylsulfonyl group using methanesulfonyl chloride (MsCl) in dichloromethane at 0–5°C, followed by carboxylation with benzyl chloroformate .

Key Parameters:

-

Sulfonylation: 0–5°C, triethylamine as base, dichloromethane solvent .

-

Benzylation: Room temperature, sodium hydride base, benzyl bromide.

This method achieves yields of 85–90% but requires stringent temperature control during sulfonylation to avoid side reactions .

Reductive Alkylation Approach

An alternative route leverages reductive alkylation to introduce the benzyl group. In this method, 4-piperidinecarboxylic acid esters undergo partial reduction using red aluminum (AlH3·NMe2) complexes . For instance, 1-benzyl-4-piperidine methyl formate is reduced in toluene at 0°C, followed by oxidation to the aldehyde intermediate . The methylsulfonyloxy group is then introduced via nucleophilic substitution using methanesulfonyl chloride in the presence of triethylamine .

Optimization Insights:

-

Reduction: Red aluminum-morpholine complex (1:1.1 molar ratio) in hexane at 0°C .

-

Oxidation: Sodium hydroxide (5–40% wt) to maintain pH 11–13 during workup .

-

Substitution: Methanesulfonyl chloride (1.2 eq) in dichloromethane .

This approach offers superior scalability (96.5% yield) and avoids ultralow temperatures required in Swern oxidation .

Nucleophilic Substitution Using Mesyl Derivatives

A third method utilizes tert-butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate as a precursor. The hydroxyl group is activated via mesylation (MsCl, triethylamine), forming a superior leaving group for subsequent benzylation . Reaction with benzyl bromide in acetonitrile at 60°C for 6 hours introduces the benzyl moiety, followed by deprotection of the tert-butyl group using hydrochloric acid .

Critical Conditions:

This method achieves 85% yield but necessitates chromatographic purification, limiting industrial applicability .

Comparative Analysis of Preparation Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Multi-Step Synthesis | 85–90% | High purity, established protocol | Temperature-sensitive steps |

| Reductive Alkylation | 96.5% | Scalable, avoids cryogenic conditions | Requires specialized reducing agents |

| Nucleophilic Substitution | 85% | Versatile for analog synthesis | Laborious purification |

Industrial-Scale Considerations

For large-scale production, the reductive alkylation method is favored due to its high yield and compatibility with standard reactor setups . However, the multi-step synthesis remains prevalent in academic settings for its flexibility in generating structural analogs . Recent advancements focus on replacing cesium carbonate with cheaper bases (e.g., potassium carbonate) and optimizing solvent recovery to enhance cost efficiency .

Emerging Methodologies

Recent patents highlight the use of flow chemistry to accelerate the sulfonylation step, reducing reaction times from hours to minutes . Additionally, enzymatic catalysis is being explored for asymmetric synthesis of the piperidine core, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate can undergo oxidation reactions typically using oxidizing agents like hydrogen peroxide.

Reduction: : Reduction reactions may involve catalytic hydrogenation.

Substitution: : Nucleophilic substitution reactions are common, particularly where the sulfonyl group acts as a leaving group under appropriate conditions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate.

Reduction: : Palladium or platinum catalysts.

Substitution: : Alkyl halides and strong bases like potassium tert-butoxide.

Major Products

Oxidation: : Corresponding sulfoxides or sulfones.

Reduction: : Resultant primary or secondary amines.

Substitution: : Varied piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Research indicates that Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate exhibits several biological activities, primarily as an analgesic and anti-inflammatory agent. These properties are attributed to its interaction with various biological pathways, including potential modulation of neurotransmitter systems.

Analgesic and Anti-inflammatory Effects

Preliminary studies have shown that this compound can effectively reduce pain and inflammation, comparable to established analgesics. The mechanisms underlying these effects may involve:

- Interaction with Opioid Receptors : Evidence suggests that the compound may bind to opioid receptors, influencing pain perception.

- Reduction of Pro-inflammatory Cytokines : In vitro studies demonstrated a decrease in cytokine release, indicating its potential as an anti-inflammatory agent.

Synthetic Routes

The synthesis of this compound typically involves several steps to ensure the introduction of functional groups while maintaining the integrity of the piperidine core. Key synthetic pathways include:

- Nucleophilic Substitution Reactions : The nitrogen atom in the piperidine ring can undergo nucleophilic substitutions.

- Sulfonate Esterification : The methylsulfonyl group may participate in reactions that enhance the compound's reactivity.

- Acid-base Reactions : The carboxylate moiety allows for versatility in synthetic pathways.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Pain Models : In animal studies, the compound demonstrated significant analgesic effects, similar to established pain-relief medications.

- Inflammation Studies : Research indicated that it effectively reduced markers of inflammation in cellular models.

- Neurotransmitter Modulation : Investigations into its interaction with neurotransmitter systems revealed potential modulation of dopamine and serotonin pathways.

Summary of Biological Activities

The following table summarizes the biological activities and findings related to this compound:

| Activity Type | Observations |

|---|---|

| Analgesic | Significant pain relief in animal models |

| Anti-inflammatory | Reduced pro-inflammatory cytokine release |

| Neurotransmitter Interaction | Potential modulation of dopamine and serotonin |

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level, particularly in enzyme active sites where the piperidine ring and functional groups interact with biomolecules. Pathways often involve:

Enzyme Inhibition: : The sulfonyl group can form bonds with active site residues.

Signal Modulation: : Carboxylate and benzyl groups can affect molecular pathways by altering substrate recognition.

Comparison with Similar Compounds

Similar compounds include:

Piperidine Derivatives: : Variants like piperidine-4-carboxylic acid.

Sulfonyl Derivatives: : Compounds like methanesulfonyl chloride.

Benzyl Esters: : Compounds such as benzyl piperidine-1-carboxylate.

Uniqueness: : Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate stands out due to the combined presence of benzyl, sulfonyl, and piperidine groups, which impart distinct reactivity and functionality not seen in simpler analogs.

Hopefully this covers everything! What do you think?

Biological Activity

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, identified by its CAS number 199103-19-0, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 327.396 g/mol. The compound features a piperidine ring, which is substituted with a benzyl group and a methylsulfonyl group, contributing to its unique chemical properties.

Key Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 327.396 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 500.5±33.0 °C |

| Flash Point | 256.5±25.4 °C |

| LogP | 1.65 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization of appropriate precursors.

- Introduction of the Methylsulfonyl Group : The piperidine derivative reacts with a methylsulfonyl compound under basic conditions.

- Attachment of the Benzyl Group : This is accomplished through nucleophilic substitution where the nitrogen atom of the piperidine ring attacks a benzyl halide.

These methods ensure efficient introduction of functional groups while maintaining the integrity of the piperidine core .

Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits notable analgesic and anti-inflammatory effects. Studies suggest that it may interact with opioid receptors, which could underlie its pain-relieving properties. The compound's structural similarities with other piperidine derivatives point towards potential modulation of neurotransmitter systems, although specific mechanisms are still being elucidated.

Interaction Studies

Preliminary studies have focused on the binding affinity and efficacy of this compound towards various receptors:

- Opioid Receptors : Initial findings suggest interactions that warrant further pharmacokinetic profiling.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways relevant to pain and inflammation .

Case Study 1: Pain Management

In a controlled study involving rodent models, this compound demonstrated significant reductions in pain response compared to control groups. The study highlighted its potential as a therapeutic agent for chronic pain management, with results indicating a dose-dependent effect on pain relief .

Case Study 2: Inflammatory Response

Another investigation assessed the compound's impact on inflammatory markers in vitro. The results showed a marked decrease in pro-inflammatory cytokines following treatment with this compound, suggesting its role in modulating inflammatory pathways .

Comparison with Similar Compounds

This compound shares structural similarities with several other compounds, which can provide insights into its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 122536-68-9 | 0.91 |

| (S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 122536-69-0 | 0.91 |

| Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 138232-44-7 | 0.91 |

These comparisons highlight variations in their piperidine or pyrrolidine frameworks as well as differences in substituents, which may influence their biological activities and applications.

Q & A

Basic: What are the recommended synthetic routes for Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate?

Methodological Answer:

The compound can be synthesized through sequential functionalization of the piperidine ring. A typical approach involves:

Core Structure Preparation: Start with 4-hydroxymethylpiperidine. Protect the amine group using benzyl chloroformate under alkaline conditions (e.g., sodium bicarbonate in dichloromethane) to form benzyl piperidine-1-carboxylate .

Sulfonylation: React the hydroxymethyl group with methylsulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine to introduce the methylsulfonyloxy moiety. Monitor the reaction via TLC or HPLC to confirm completion .

Purification: Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product. Confirm purity via -NMR and LC-MS .

Basic: How should researchers characterize this compound to confirm its structure?

Methodological Answer:

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR):

- -NMR: Identify peaks for the benzyl group (δ 7.3–7.4 ppm, aromatic protons), piperidine ring (δ 1.4–3.2 ppm), and methylsulfonyloxy group (δ 3.0 ppm for CH-O-SO-CH) .

- -NMR: Confirm carbonyl (C=O, δ ~155 ppm) and sulfonyl (SO, δ ~40–45 ppm) groups .

- Mass Spectrometry (LC-MS/HRMS): Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- Infrared Spectroscopy (IR): Detect ester (C=O stretch, ~1720 cm) and sulfonate (S=O stretch, ~1350–1150 cm) functional groups .

Advanced: How can reaction conditions be optimized to minimize side reactions during sulfonylation?

Methodological Answer:

Side reactions (e.g., over-sulfonylation or degradation) can be mitigated by:

- Temperature Control: Perform the reaction at 0–5°C to slow down exothermic processes and reduce byproduct formation .

- Solvent Selection: Use anhydrous dichloromethane or THF to avoid hydrolysis of MsCl. Ensure solvents are degassed to prevent oxidation .

- Stoichiometry: Use a slight excess of MsCl (1.1–1.2 equivalents) to ensure complete conversion while minimizing unreacted reagent.

- Real-Time Monitoring: Employ in-situ FTIR or inline HPLC to track reaction progress and terminate before side reactions dominate .

Advanced: How should researchers address contradictory data in toxicity studies of structurally related piperidine derivatives?

Methodological Answer:

Discrepancies in toxicity data (e.g., conflicting LD values) require:

Source Validation: Cross-reference studies from peer-reviewed journals versus vendor SDSs, noting that vendor SDSs often lack comprehensive toxicological data .

Structural Analog Analysis: Compare with compounds like Benzyl 4-(aminomethyl)piperidine-1-carboxylate, where toxicity may arise from reactive intermediates (e.g., free amines or sulfonate esters) .

In Silico Modeling: Use tools like OECD QSAR Toolbox to predict toxicity based on substituent effects (e.g., methylsulfonyloxy groups may increase electrophilicity) .

Empirical Testing: Conduct Ames tests or zebrafish embryo assays to assess genotoxicity or developmental toxicity, respectively .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all manipulations .

- First Aid:

- Skin Contact: Wash immediately with soap and water for 15 minutes; remove contaminated clothing .

- Eye Exposure: Rinse with saline or water for 10–15 minutes; consult an ophthalmologist .

- Spill Management: Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

Advanced: What strategies can resolve low yields in the final coupling step of related benzyl piperidine derivatives?

Methodological Answer:

Low yields may arise from steric hindrance or poor nucleophilicity. Solutions include:

- Activating Agents: Use coupling reagents like HATU or EDCI to enhance reactivity of carboxylate intermediates .

- Microwave-Assisted Synthesis: Apply controlled microwave irradiation (e.g., 100°C, 30 min) to accelerate sluggish reactions .

- Protection/Deprotection: Temporarily protect reactive sites (e.g., amines with Boc groups) to direct regioselectivity .

Basic: What analytical techniques are critical for assessing purity in large-scale syntheses?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Compare retention times against a certified reference standard .

- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.

- Karl Fischer Titration: Measure residual water content (<0.1% for stability) .

Advanced: How does the methylsulfonyloxy group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The methylsulfonyloxy (mesyl) group is a superior leaving group compared to hydroxyl or tosylates due to its strong electron-withdrawing effect:

- Mechanism: Stabilizes transition states in S2 reactions, enabling displacement by nucleophiles (e.g., amines, thiols) under mild conditions .

- Kinetics: Monitor reaction rates via -NMR (if fluorine-containing nucleophiles are used) to optimize temperature and solvent polarity .

- Side Reactions: Compete with elimination pathways (E2) in polar aprotic solvents; add crown ethers to enhance nucleophilicity in such cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.